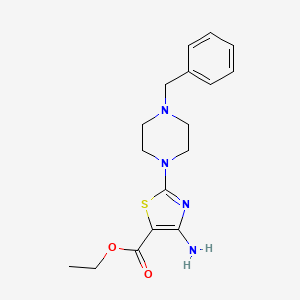

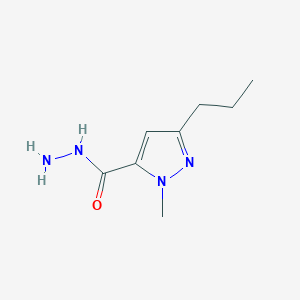

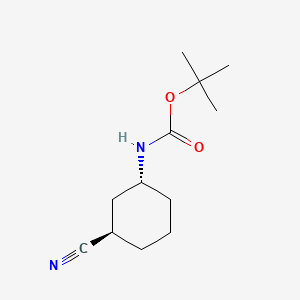

![molecular formula C28H40N6O10S B1405757 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate CAS No. 1983937-87-6](/img/structure/B1405757.png)

5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate

Overview

Description

This compound is also known as Sildenafil impurity A . It is a sulfonamide and a member of piperazines . It is functionally related to a benzoic acid .

Molecular Structure Analysis

The molecular weight of this compound is 488.60 . The InChI code for this compound is1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20 (27 (4)25-17)22 (29)24-21 (23-19)16-14-15 (8-9-18 (16)32-6-2)33 (30,31)28-12-10-26 (3)11-13-28;1-5 (2,3)4/h8-9,14H,5-7,10-13H2,1-4H3, (H,23,24,29);1H3, (H,2,3,4) . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Theoretical Study on Sildenafil Tautomers

- Research Focus : Investigating the tautomers of sildenafil, which includes the specified compound, using computational methods at the DFT level.

- Findings : The study provided insights into the structure, stability, and properties like aromaticity and intramolecular hydrogen bonding of sildenafil tautomers.

- Source : Pajka, Lelek-Borkowska, & Zborowski, 2022.

Synthesis and Biological Activity of Derivatives

- Research Focus : Synthesizing and examining the biological activities of various derivatives of the compound.

- Findings : The derivatives showed potential antimicrobial, antifungal, and anthelmintic activities.

- Source : Kumar & Joshi, 2010.

Efficient Synthesis of Benzodiazepine Derivatives

- Research Focus : Creating 3H-1,5-benzodiazepines using the compound as a precursor.

- Findings : These synthesized compounds were found to have antimicrobial, antifungal, and anthelmintic properties.

- Source : Kumar & Joshi, 2009.

Sildenafil Analogues for Erectile Dysfunction

- Research Focus : Developing new analogues of sildenafil for treating erectile dysfunction.

- Findings : Several analogues displayed promising pharmacological properties.

- Source : Toque et al., 2008.

Sildenafil Citrate in Hearts

- Research Focus : Investigating the effects of sildenafil citrate on the cardiovascular system.

- Findings : While there were concerns about its impact on patients with cardiovascular diseases, it was generally found to be safe for healthy hearts.

- Source : Samuel, 2021.

Isolation of Sildenafil Analogues

- Research Focus : Identifying and isolating new sildenafil analogues added illegally to dietary supplements.

- Findings : A new analogue was identified, emphasizing the need for careful regulation.

- Source : Lai et al., 2020.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate plays a crucial role in biochemical reactions. It interacts with enzymes such as phosphodiesterases, particularly phosphodiesterase type 5 (PDE5). This interaction inhibits the enzyme’s activity, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The compound also interacts with proteins involved in signal transduction pathways, enhancing its biochemical significance .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cGMP. This modulation affects gene expression and cellular metabolism, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of PDE5. This binding inhibits the enzyme’s activity, preventing the breakdown of cGMP. The increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various target proteins, resulting in physiological effects such as vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of cGMP levels and associated cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates cGMP levels without significant adverse effects. At higher doses, toxic effects such as hypotension and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE5 and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biochemical efficacy .

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4,7-dihydropyrazolo[4,3-d]pyrimidine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6O3S.C6H8O7/c1-5-7-18-21-19(27(4)25-18)15-23-22(24-21)17-14-16(8-9-20(17)31-6-2)32(29,30)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXSQPVMPILNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N6O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

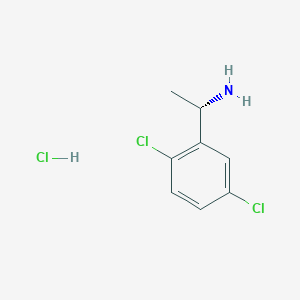

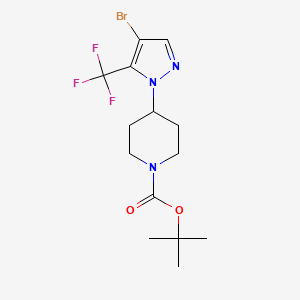

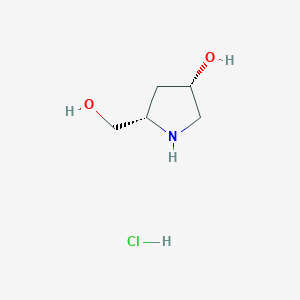

![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)

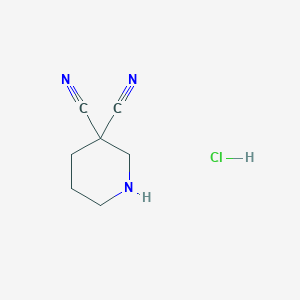

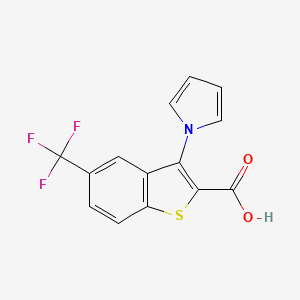

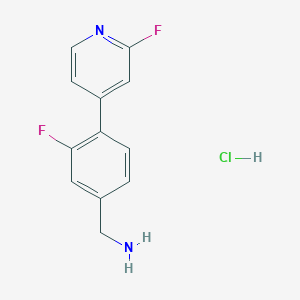

![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)

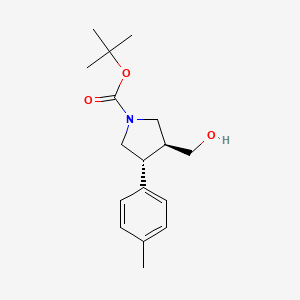

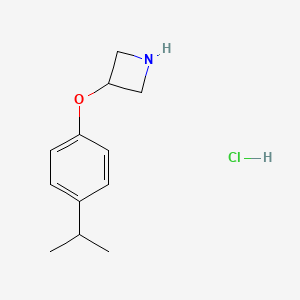

![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)